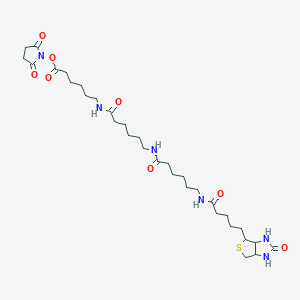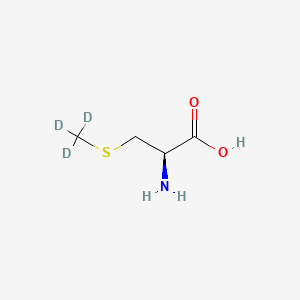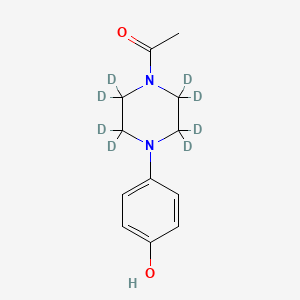
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 is a deuterated derivative of 1-Acetyl-4-(4-hydroxyphenyl)piperazine. This compound is a piperazine derivative and a structural analog of acetaminophen . It is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 involves multiple steps. The starting materials typically include bis-(2-chloroethyl)amine hydrochloride and p-aminophenol . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar starting materials and optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 has a wide range of scientific research applications:
Biology: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research involving this compound includes the development of new drugs and therapeutic agents, particularly in the treatment of pain and inflammation.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 involves its interaction with specific molecular targets and pathways. As a structural analog of acetaminophen, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby alleviating pain and inflammation . The compound’s effects on other molecular targets and pathways are still under investigation, making it a valuable subject for ongoing research.
Comparaison Avec Des Composés Similaires
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 can be compared with other similar compounds, such as:
1-Acetyl-4-(4-hydroxyphenyl)piperazine: The non-deuterated version, which has similar chemical properties but may differ in its pharmacokinetics and stability.
Acetaminophen: A widely used analgesic and antipyretic, structurally similar but with different pharmacological effects.
1-Acetyl-4-(4-nitrophenyl)piperazine: Another piperazine derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its deuterated nature, which can provide insights into metabolic pathways and improve the stability of the compound in biological systems.
Propriétés
IUPAC Name |
1-[2,2,3,3,5,5,6,6-octadeuterio-4-(4-hydroxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNLFCRZULMKK-COMRDEPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=CC=C(C=C2)O)([2H])[2H])([2H])[2H])C(=O)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
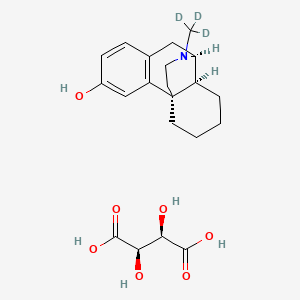

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)
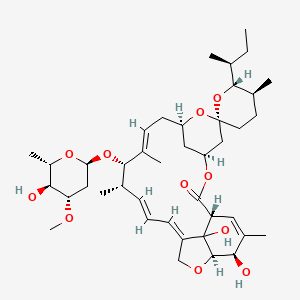
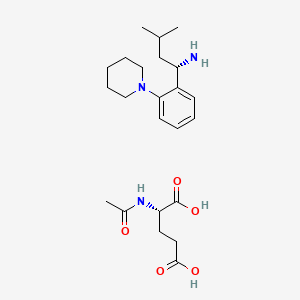
![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)
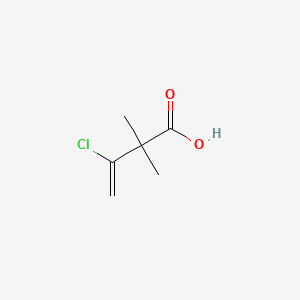
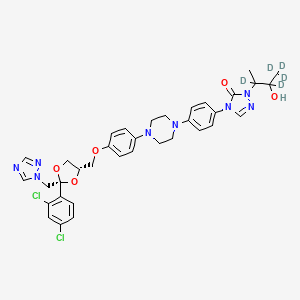
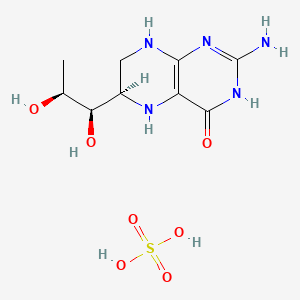
![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)
![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)
